Coniferyl ferulate

描述

松柏醇阿魏酸酯是一种酚类化合物,广泛存在于伞形科植物如当归中。 它以其多种药理活性而闻名,包括抗炎、抗氧化和抗癌作用 。该化合物化学性质不稳定,这增加了其独特性以及在处理和应用方面的挑战。

准备方法

合成路线和反应条件: 松柏醇阿魏酸酯可以通过多种方法从当归中提取。 最有效的提取方法包括超声波提取、加压液体提取和超临界流体提取 。 这些方法涉及使用乙腈或甲醇-甲酸等溶剂,以特定的比例和体积进行,并优化提取时间 。

工业生产方法: 松柏醇阿魏酸酯的工业生产主要依赖于从天然来源提取。提取方法的优化对于最大限度地提高产量和纯度至关重要。 加压液体提取和超临界流体提取因其更高的效率和选择性而成为首选 。

化学反应分析

反应类型: 松柏醇阿魏酸酯会发生各种化学反应,包括氧化、还原和取代。这些反应对于修改该化合物以用于不同的应用至关重要。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 各种亲核试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致形成松柏醛,而还原会导致形成松柏醇 。

科学研究应用

Pharmacological Applications

1. Antioxidant and Anti-inflammatory Effects

Coniferyl ferulate exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research has indicated that CF can protect cells from oxidative damage, thereby reducing inflammation and promoting overall health. For instance, studies have shown that CF can alleviate xylene-induced hematotoxicity by targeting specific molecular pathways in hematopoietic stem and progenitor cells (HSPCs) .

2. Hematological Benefits

CF has been identified as a potential therapeutic agent for enhancing blood circulation and enriching blood quality. It has shown promise in improving hematopoietic function, particularly in cases of exposure to toxic substances like xylene, which can impair blood cell production . This application is particularly relevant in treating conditions associated with bone marrow suppression.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives and therapeutic agents. Its efficacy against bacteria such as Staphylococcus aureus highlights its potential use in treating infections and as an ingredient in topical formulations .

Agricultural Applications

1. Role in Lignin Formation

In plant biology, this compound serves as a precursor for lignin biosynthesis, which is vital for plant structure and resilience. Research indicates that ferulates can act as nucleation sites for lignin formation, enhancing the mechanical properties of plant tissues . This property is particularly significant for improving crop resistance to environmental stresses.

2. Enhancing Crop Quality

Studies have suggested that CF can improve the quality of crops by enhancing their nutritional profiles and resistance to pests and diseases. The incorporation of CF into agricultural practices may lead to better yield and crop health .

Material Science Applications

1. Bioactive Materials Development

This compound is being explored for its potential in developing bioactive materials that can be used in various applications, including biodegradable plastics and composites. Its incorporation into materials can enhance their mechanical properties while providing additional functionalities such as antimicrobial activity .

2. Lignin Chemistry Studies

CF is frequently used as a model compound in lignin chemistry research due to its structural similarities to lignin monomers. This application aids in understanding lignin's role in plant biology and its potential uses in bioengineering .

Data Summary

Case Studies

Case Study 1: Hematotoxicity Mitigation

A study utilized single-cell RNA sequencing to analyze the impact of CF on HSPCs exposed to xylene. The results indicated that CF significantly countered the reduction of monocyte and neutrophil progenitor cells affected by xylene toxicity by targeting Mgst2, a gene linked to mitochondrial metabolism .

Case Study 2: Lignification Processes

Research conducted on the role of CF in lignin formation revealed its effectiveness as a nucleation site for lignification processes in plants. This study emphasized the importance of CF in enhancing plant durability against environmental stresses through improved lignin deposition .

作用机制

松柏醇阿魏酸酯的作用机制涉及其与各种分子靶标和途径的相互作用。 它已被证明可以调节肠道微生物群,进而通过微生物群-肠-脑轴影响大脑 。 这种调节导致炎症标志物(如白介素-6、白介素-1β和肿瘤坏死因子-α)的减少,从而发挥其抗炎和抗抑郁作用 。

类似化合物:

阿魏酸: 以其抗氧化特性而闻名,阿魏酸在结构上与松柏醇阿魏酸酯相似,但缺少阿魏酸部分。

松柏醇: 该化合物是松柏醇阿魏酸酯的还原产物,具有相似的药理活性。

独特性: 松柏醇阿魏酸酯因其结合的阿魏酸和松柏醇部分而脱颖而出,这使其具有独特的药理特性和化学不稳定性。 这种组合使它能够与更广泛的分子靶标和途径相互作用,从而增强其治疗潜力 。

相似化合物的比较

Ferulic Acid: Known for its antioxidant properties, ferulic acid is structurally similar to coniferyl ferulate but lacks the ferulate moiety.

Coniferyl Alcohol: This compound is a reduction product of this compound and shares similar pharmacological activities.

p-Coumaric Acid: Another phenolic compound with antioxidant properties, it is structurally related but differs in its side chain composition.

Uniqueness: this compound stands out due to its combined ferulate and coniferyl moieties, which contribute to its unique pharmacological profile and chemical instability. This combination allows it to interact with a broader range of molecular targets and pathways, enhancing its therapeutic potential .

生物活性

Coniferyl ferulate (CF) is a phenolic compound derived from various plants, particularly those in the umbelliferae family. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This article explores the pharmacological properties of this compound, supported by recent research findings and case studies.

This compound is a conjugate of coniferyl alcohol and ferulic acid. It is commonly found in several medicinal plants, including Angelica sinensis and Polygonum multiflorum . The compound exhibits a variety of pharmacological properties that make it a subject of interest in biomedical research.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In a study assessing the antioxidant capacity of various ferulates, CF exhibited strong radical scavenging activity, particularly against the DPPH radical. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research has shown that CF can modulate inflammatory responses. For instance, it was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This effect may contribute to its protective role in conditions characterized by chronic inflammation.

3. Hematoprotective Effects

A notable study investigated the protective effects of this compound against xylene-induced hematotoxicity in mice. Xylene exposure led to a significant reduction in hematopoietic stem and progenitor cells (HSPCs), which are vital for blood cell production. Treatment with CF not only alleviated this reduction but also targeted specific genes associated with cellular recovery, such as Mgst2 .

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : CF scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

- Hematoprotective Mechanism : CF's interaction with specific genes like Mgst2 suggests a targeted approach to ameliorating toxic effects on hematopoietic cells.

Case Study 1: Hematotoxicity Mitigation

In a controlled study involving mice exposed to xylene, treatment with this compound resulted in a significant increase in neutrophil and monocyte progenitor cells compared to untreated controls. This study highlights CF's potential as a therapeutic agent for conditions involving bone marrow suppression .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests its potential application in neuroprotection against oxidative damage .

属性

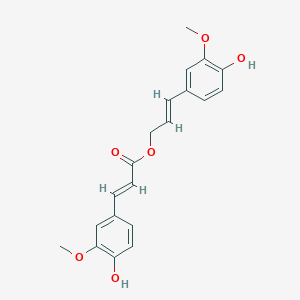

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-YZQQHVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63644-62-2 | |

| Record name | Coniferyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONIFERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。